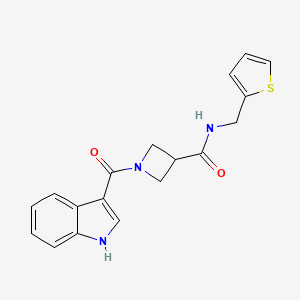

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a thiophene ring, and an azetidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Moiety: Starting from an indole derivative, the indole-3-carbonyl group is introduced through acylation reactions.

Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid or its derivatives.

Thiophene Ring Introduction: The thiophene ring is incorporated through nucleophilic substitution reactions, where thiophen-2-ylmethylamine reacts with the azetidine intermediate.

Final Coupling: The final step involves coupling the indole and azetidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or thiophene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indole or thiophene derivatives.

Aplicaciones Científicas De Investigación

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.

Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

Material Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Chemical Biology: Studying its role in modulating biological processes or as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to proteins, enzymes, or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways, such as kinase or G-protein coupled receptor pathways, leading to downstream biological effects.

Comparación Con Compuestos Similares

- 1-(1H-indole-3-carbonyl)-N-(phenylmethyl)azetidine-3-carboxamide

- 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

- 1-(1H-indole-3-carbonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide

Comparison:

- Structural Differences: The primary difference lies in the substituent on the azetidine ring (thiophene vs. phenyl, pyridine, or furan).

- Unique Properties: The presence of the thiophene ring in 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide may confer unique electronic properties, influencing its reactivity and interactions.

- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain biological or material science applications.

Actividad Biológica

The compound 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a novel synthetic derivative that incorporates an indole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and pharmacological potential.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula: C13H12N2O2S

- Molecular Weight: 252.31 g/mol

This structure features an indole carbonyl group linked to a thiophene ring and an azetidine carboxamide, which are pivotal in determining its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole derivatives, including our compound of interest. A study focused on various indole derivatives showed significant cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that compounds with similar scaffolds exhibited IC50 values ranging from 6.31 µM to 49.89 µM, marking them as potent anticancer agents compared to standard treatments like acarbose, which has an IC50 of 750 µM .

Case Study: Indole Derivatives Against Cancer

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 6.31 | Uncompetitive α-glucosidase inhibitor |

| Compound B | A549 | 20.5 | Induces apoptosis via IL-6 regulation |

| This compound | MCF-7 | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through its interaction with various enzymes, particularly α-glucosidase. The indole scaffold is recognized for its ability to modulate enzyme activity effectively.

In Vitro Studies

In vitro studies have shown that derivatives of indole can act as effective inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. The synthesized derivatives exhibited promising inhibitory activities with IC50 values significantly lower than those of established inhibitors like acarbose .

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) profile of the compound. Computational models predict favorable ADMET properties for the compound, suggesting good oral bioavailability and low toxicity profiles.

Propiedades

IUPAC Name |

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTZCYXTKNTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.